molecular formula C15H12N2O2 B13897720 methyl 6-phenyl-1H-indazole-4-carboxylate

methyl 6-phenyl-1H-indazole-4-carboxylate

Cat. No.: B13897720
M. Wt: 252.27 g/mol
InChI Key: TZUVISRVFKRAMF-UHFFFAOYSA-N
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Description

Methyl 6-phenyl-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-phenyl-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable carboxylate ester, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 6-phenyl-1H-indazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-phenyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-4-carboxylate
  • Methyl 6-nitro-1H-indazole-4-carboxylate
  • Methyl 6-amino-1H-indazole-4-carboxylate

Uniqueness

Methyl 6-phenyl-1H-indazole-4-carboxylate is unique due to the presence of the phenyl group at the 6-position of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indazole derivatives. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic properties .

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 6-phenyl-1H-indazole-4-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-11(10-5-3-2-4-6-10)8-14-13(12)9-16-17-14/h2-9H,1H3,(H,16,17)

InChI Key

TZUVISRVFKRAMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)C3=CC=CC=C3

Origin of Product

United States

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